tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-ethynyl-3,3-difluorocyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-5-10(6-11(12,13)7-10)14-8(15)16-9(2,3)4/h1H,6-7H2,2-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSBXLFMLSXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethynyl group: This step often involves the use of ethynylating agents under specific conditions to attach the ethynyl group to the cyclobutyl ring.
Carbamate formation: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate to form the desired carbamate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Utilizing lithium aluminum hydride (LiAlH4).
- Substitution Reactions: Functional groups on the cyclobutyl ring can be replaced with other groups using halogens or nucleophiles.
Biology
Research indicates that tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate interacts with biological systems, particularly:
- Enzyme Interaction: Potentially influencing enzyme activity and receptor binding.
- Biological Activity Studies: Investigations into its effects on cell growth and proliferation suggest its role as a candidate for anticancer therapies.
Medicine
The compound is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug development. Notably, its anticancer properties have been highlighted through various studies:
- Cytotoxicity Evaluation: Significant cytotoxic effects were observed against cancer cell lines such as HeLa cells.
- ADMET Profiling: Favorable absorption, distribution, metabolism, excretion, and toxicity profiles indicate good bioavailability and low toxicity levels.
Study 1: Cytotoxicity Evaluation
A study focused on HeLa cells demonstrated that this compound exhibited significant cytotoxicity. Molecular docking simulations suggested strong binding affinity to proteins regulating the cell cycle.
Study 2: ADMET Profiling
Another investigation into ADMET properties revealed favorable profiles for this compound, indicating promising potential for further development in cancer therapies due to its good bioavailability and low toxicity.
Mechanism of Action
The mechanism by which tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets. The ethynyl and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Carbamates
Physicochemical and Reactivity Profiles
- Ethynyl Group : The ethynyl substituent in the target compound enables conjugation via click chemistry, a feature absent in oxo- or benzyl-substituted analogs .
- Fluorine Substituents: The 3,3-difluoro configuration increases electronegativity and metabolic stability compared to mono-fluoro (e.g., ) or non-fluorinated analogs.
- Polarity : Compounds with oxo groups (e.g., ) exhibit higher polarity, reducing membrane permeability, while fluorinated or ethynyl derivatives balance lipophilicity for improved bioavailability.
Stability and Handling
Biological Activity
tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate is a compound with significant potential in pharmaceutical applications, particularly as an anticancer agent. Its unique structure, featuring a cyclobutyl ring and difluorinated substituents, suggests interesting biological interactions that merit detailed exploration. This article reviews its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H15F2NO2
- Molecular Weight : 237.25 g/mol
- CAS Number : 2316459-53-5
- Purity : Typically ≥95% in commercial preparations
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Alkyne Formation : Utilizing terminal alkynes in reactions with cyclobutyl derivatives.
- Carbamate Formation : Employing isocyanates or carbamic acid derivatives to introduce the carbamate functional group.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, it has been suggested that compounds with similar structures can interfere with transcription factors such as TEAD, which are known to play roles in cancer progression .
Study 1: Cytotoxicity Evaluation
A study conducted on HeLa cells demonstrated that this compound exhibited significant cytotoxicity. The researchers utilized molecular docking simulations to predict its binding affinity to target proteins involved in cell cycle regulation.
Study 2: ADMET Profiling
In another investigation focused on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, the compound was shown to have favorable profiles that suggest good bioavailability and low toxicity levels . This makes it a promising candidate for further development in cancer therapies.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl N-(1-ethynyl-3,3-difluoro-cyclobutyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with functionalized cyclobutane intermediates. For example, analogous carbamates are synthesized via condensation reactions using coupling reagents like EDCI and HOBt . Key variables include solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and protecting group strategies for the ethynyl moiety. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating stereoisomers. Yields range from 45–75%, with impurities often arising from incomplete deprotection or cyclobutane ring strain .
Q. How is the compound characterized spectroscopically, and what analytical techniques resolve structural ambiguities?
- Methodological Answer :
- NMR : H/C NMR identifies cyclobutane ring protons (δ 2.5–3.5 ppm) and ethynyl protons (δ 2.1–2.3 ppm). F NMR confirms difluoro substitution (δ -110 to -120 ppm) .
- X-ray Crystallography : Resolves stereochemistry and bond angles in the cyclobutane ring. For example, tert-butyl carbamate derivatives exhibit dihedral angles of 85–95° between the carbamate and cyclobutane .
- HRMS : Validates molecular weight (expected [M+H]: ~285.1 g/mol) and detects fragmentation patterns (e.g., loss of tert-butyl group: m/z 185) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability tests show degradation under acidic (pH < 4) or basic (pH > 10) conditions due to carbamate hydrolysis. Optimal storage is at -20°C in inert atmospheres (argon) with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) indicate <5% degradation, validated via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the electronic nature of the ethynyl and difluoro groups influence reactivity in cross-coupling reactions (e.g., Sonogashira, Click Chemistry)?
- Methodological Answer : The electron-withdrawing difluoro group enhances electrophilicity at the cyclobutane ring, enabling regioselective Sonogashira couplings with aryl halides. Ethynyl groups participate in Click Chemistry (CuAAC) with azides, achieving >90% conversion in DMF at 60°C. DFT calculations (B3LYP/6-31G*) predict activation barriers for cycloadditions, correlating with experimental kinetic data .
Q. What computational strategies predict the compound’s conformational flexibility and interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) reveal that the cyclobutane ring adopts a puckered conformation, stabilizing interactions with hydrophobic enzyme pockets. Docking studies (AutoDock Vina) suggest binding affinity (K ~2.5 µM) for kinases via hydrogen bonding with the carbamate carbonyl .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Methodological Answer : Contradictions often arise from variations in cyclobutane precursor purity or protecting group strategies. Systematic DOE (Design of Experiments) identifies critical factors:
- Catalyst Load : Pd(PPh) (5 mol%) vs. CuI (10 mol%) for Sonogashira .
- Solvent Effects : THF increases steric hindrance vs. DMF’s polarity .
Reproducibility is enhanced by strict moisture control (Schlenk techniques) and in-situ FTIR monitoring of reaction progress .
Key Considerations for Researchers
- Stereochemical Control : Chiral HPLC (Chiralpak IA column) separates enantiomers, with retention times differing by 1.2–1.8 minutes .
- Safety Protocols : Use P95 respirators and nitrile gloves during synthesis; avoid exposure to ethynyl intermediates (potential neurotoxins) .
- Data Validation : Cross-reference crystallography (Cambridge Structural Database) and computational models to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
